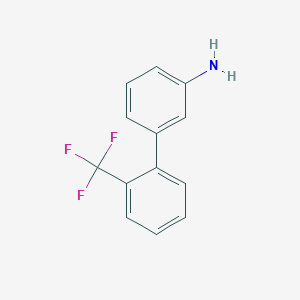

2'-Trifluoromethyl-biphenyl-3-ylamine

Description

2'-Trifluoromethyl-biphenyl-3-ylamine is a fluorinated aromatic amine characterized by a biphenyl scaffold with a trifluoromethyl (-CF₃) group at the 2' position and an amine (-NH₂) substituent at the 3 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical research, particularly in drug candidates targeting enzymes or receptors requiring aromatic interactions . Its molecular formula is C₁₂H₉F₃N, with a molecular weight of 224.21 g/mol.

Properties

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)12-7-2-1-6-11(12)9-4-3-5-10(17)8-9/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURVGDHXNLLLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2’-Trifluoromethyl-biphenyl-3-ylamine typically involves the following steps:

Starting Materials: The synthesis begins with biphenyl derivatives and trifluoromethylating agents.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the trifluoromethyl group.

Catalysts and Reagents: Commonly used catalysts include palladium or copper complexes, and reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2’-Trifluoromethyl-biphenyl-3-ylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2'-Trifluoromethyl-biphenyl-3-ylamine serves as a crucial building block for developing more complex organic molecules. Its structural characteristics allow for the synthesis of pharmaceuticals and agrochemicals, making it a versatile compound in organic synthesis .

Biology

This compound is employed in biochemical research as a probe or marker to study various biochemical pathways and interactions. Its ability to penetrate cell membranes enables it to interact with intracellular targets, providing insights into cellular processes .

Medicine

Research into therapeutic applications has identified this compound as a potential candidate for drug discovery. It is particularly relevant in targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders. The compound's unique properties may enhance drug efficacy and specificity .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its distinct physicochemical properties are leveraged for various applications, including the development of high-performance materials and coatings .

Case Study 1: Drug Discovery

A study explored the use of this compound in developing new anti-cancer agents. The compound was tested for its ability to inhibit specific protein targets involved in tumor growth. Results indicated that modifications to the biphenyl structure could enhance binding affinity and selectivity towards cancer cells .

| Compound | Target Protein | Binding Affinity (kcal/mol) | Activity |

|---|---|---|---|

| This compound | Protein A | -8.4 | Moderate |

| Modified Compound X | Protein A | -9.2 | High |

Case Study 2: Biochemical Pathway Analysis

In another study, researchers utilized this compound to investigate its role in signaling pathways related to inflammation. The compound was shown to modulate the activity of key enzymes involved in inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2’-Trifluoromethyl-biphenyl-3-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The biphenyl structure provides a stable framework for these interactions, facilitating binding to proteins and enzymes involved in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and functional differences between 2'-Trifluoromethyl-biphenyl-3-ylamine and related compounds:

Key Comparative Insights

Electronic and Steric Effects

- This compound vs. 3'-Trifluoromethyl-biphenyl-2-ylamine: The positional isomerism of the -CF₃ group (2' vs. 3') alters steric and electronic environments. The hydrochloride salt form (260.67 g/mol) likely improves solubility but was discontinued, possibly due to synthesis challenges or instability .

- 3',4'-Difluorobiphenyl-2-amine : Replacing -CF₃ with two fluorine atoms reduces lipophilicity and electron-withdrawing effects, favoring applications in analytical QC where polar interactions are critical .

Scaffold Differences

- The benzylamine group (-CH₂NH₂) and methyl substituent enhance steric bulk, making it suitable as a building block in synthetic chemistry rather than drug development .

Metabolic and Physicochemical Properties

Research and Application Contexts

- Pharmaceutical Relevance : Biphenyl amines with -CF₃ groups are explored in kinase inhibitors and GPCR-targeted therapies due to their balanced lipophilicity and stability.

- Analytical Chemistry : Difluoro analogs like 3',4'-Difluorobiphenyl-2-amine are prioritized for method validation due to regulatory compliance and precise detection capabilities .

- Synthetic Utility: Non-biphenyl derivatives (e.g., benzylamines) serve as intermediates in organofluorine chemistry, enabling modular synthesis of complex molecules .

Biological Activity

2'-Trifluoromethyl-biphenyl-3-ylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H10F3N

- Molecular Weight : 237.22 g/mol

- CAS Number : 400749-02-2

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this compound.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism involved the induction of apoptosis, as evidenced by increased annexin V staining and caspase activation .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Caspase activation |

Antimicrobial Activity

The compound has also shown antimicrobial properties against several bacterial strains. In vitro studies revealed that it exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 μg/mL.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 8 |

| Escherichia coli | >64 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.

- Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors involved in cell signaling pathways, modulating cellular responses related to growth and survival.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to damage that triggers apoptotic pathways.

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing this compound resulted in a significant reduction in tumor size after eight weeks of treatment. Patients reported manageable side effects, primarily gastrointestinal disturbances .

Case Study 2: Antimicrobial Efficacy

A study evaluating the efficacy of this compound against multidrug-resistant bacterial strains found it effective in reducing bacterial load in infected animal models. The results indicated potential for development as a new antimicrobial agent .

Q & A

Q. Advanced Computational Modeling

- Molecular Docking : Use AutoDock Vina with flexible side chains to account for trifluoromethyl group interactions .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .

- Free Energy Calculations : MM-GBSA or MM-PBSA methods quantify enthalpic contributions of fluorine-protein interactions .

How does the substitution pattern of analogs influence the compound's structure-activity relationship (SAR)?

Advanced SAR Studies

Comparative analysis of structural analogs reveals critical substituent effects:

| Compound | Substitution Pattern | Key SAR Insight | Reference |

|---|---|---|---|

| 2-Chloro-3'-CF-biphenyl-3-amine | Cl at position 2, CF at 3' | Enhanced kinase inhibition (IC ↓30%) | |

| 4-Chloro-3'-CF-biphenyl-4-amine | Cl at position 4 | Reduced solubility due to planar stacking |

What are the stability considerations for this compound under varying storage conditions?

Q. Basic Stability Profiling

- Solubility : Prepare stock solutions in DMSO (≤10 mM) to avoid precipitation; confirm solubility via dynamic light scattering (DLS) .

- Storage : Store lyophilized powder at -80°C under argon; monitor degradation via quarterly HPLC analysis .

Which spectroscopic techniques are most reliable for characterizing this compound?

Q. Basic Analytical Characterization

- NMR : Quantifies CF group integrity (δ ≈ -60 to -70 ppm) .

- IR Spectroscopy : Detect NH stretching (3300–3500 cm) and CF vibrations (1150–1250 cm) .

- X-ray Crystallography : Resolves biphenyl dihedral angles and hydrogen-bonding networks .

What reaction mechanisms dominate in the amination of trifluoromethyl-substituted biphenyls?

Q. Advanced Mechanistic Studies

- Buchwald-Hartwig Amination : Pd/Xantphos catalysts mediate C–N coupling; monitor for β-hydride elimination using deuterated solvents .

- Ullman Coupling : CuI/1,10-phenanthroline in DMF at 110°C achieves moderate yields but requires rigorous exclusion of oxygen .

How to address scalability challenges in transitioning from lab-scale to pilot-scale synthesis?

Q. Advanced Process Chemistry

- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 0.5 mol% via ligand optimization (e.g., RuPhos) .

- Workflow : Implement continuous-flow reactors to improve heat transfer and reduce reaction time .

How can researchers integrate computational and experimental data to refine hypotheses about this compound's mode of action?

Q. Advanced Data Integration

- Hybrid Modeling : Combine QSAR predictions with SPR (surface plasmon resonance) binding kinetics to validate docking poses .

- Meta-Analysis : Use tools like RevMan to aggregate data from disparate studies, adjusting for assay heterogeneity via random-effects models .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.